molecular formula C11H12ClF3N2O2 B2963947 tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate CAS No. 1956363-89-5

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No. B2963947
CAS RN: 1956363-89-5
M. Wt: 296.67
InChI Key: VOJQOLWGMPXHIW-UHFFFAOYSA-N
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Description

“tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a compound with the molecular weight of 296.68 . It is used in drug synthesis and is an important compound for the development of non-small cell lung cancer treatments .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is represented by the linear formula C11H12ClF3N2O2 . The InChI Code for this compound is 1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a solid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrazoles : tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate has been used in the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating its utility in creating diverse molecular structures (Martins et al., 2012).

  • Halogen Bond Formation : This compound plays a role in forming bifurcated N-H...O hydrogen bonds and C-X...O halogen bonds, contributing to the study of intermolecular interactions in molecular crystals (Baillargeon et al., 2017).

  • Catalysis Research : Used in palladium-catalyzed amination and intramolecular amidation processes, showcasing its role in facilitating complex chemical transformations (Scott, 2006).

Structural Studies

  • Crystal Structure Analysis : The compound has been used to understand the crystal structures of related carbamate derivatives, shedding light on hydrogen bonding patterns and molecular packing (Das et al., 2016).

  • Ligand Design for Complexes : Its derivatives have been explored in the design of complexes, such as Ir(III) complexes, where its structural features contribute to unique emission properties (Song et al., 2016).

Medicinal Chemistry and Pharmacology

  • Antimalarial Research : Derivatives of this compound have been studied for their potential in treating malaria, highlighting its relevance in drug discovery (Chavchich et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” are promising, especially in the field of medicine. It is an important compound for drug synthesis and is a candidate for the treatment of non-small cell lung cancer . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQOLWGMPXHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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